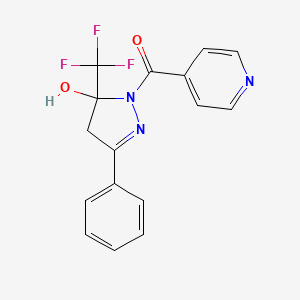
3-Phenyl-1-(4-pyridylcarbonyl)-5-(trifluoromethyl)-2-pyrazoline-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Pyridine Moiety: The pyridine ring is attached through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic reagents such as amines or thiols are used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4,5-Dihydro-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
[4,5-Dihydro-5-hydroxy-3-phenyl-1h-pyrazol-1-yl]-4-pyridinylmethanone: Lacks the trifluoromethyl group, which may influence its stability and interaction with biological targets.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group in [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone makes it unique. These functional groups contribute to its distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C16H12F3N3O2 |
|---|---|
Molekulargewicht |
335.28 g/mol |
IUPAC-Name |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)15(24)10-13(11-4-2-1-3-5-11)21-22(15)14(23)12-6-8-20-9-7-12/h1-9,24H,10H2 |
InChI-Schlüssel |
VZYZZSKFUMNZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















